molecular formula C13H18N2O5 B8327091 4-[2-(3-Methoxy-4-nitrophenoxy)ethyl]morpholine

4-[2-(3-Methoxy-4-nitrophenoxy)ethyl]morpholine

Cat. No. B8327091
M. Wt: 282.29 g/mol
InChI Key: VSBNKLOIGYKZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07709471B2

Procedure details

To 4-[2-(3-methoxy-4-nitro-phenoxy)ethyl]morpholine (Intermediate 48; 16.97 g, 60 mmol, 1 eq) in ethanol (120 mL) was added 10% palladium on charcoal (850 mg, 5% wt). The reaction was stirred at room temperature for 19 hours. After filtering off the palladium residues the solvent was evaporated under reduced pressure. The product was dissolved in ethyl acetate (100 ml) and extracted twice with 2M HCl. The aqueous layers were combined, washed with ethyl acetate then basified by the addition of 2N NaOH. The basic layer was re-acidified and captured onto mp-TsOH resin. After washing several times with methanol the product was released using 10% ammonia in methanol. After evaporation in vacuo the title compound was obtained as a dark brown oil. (14.5 g, 89%)
Quantity
16.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
850 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:15]=[CH:16][C:17]=1[N+:18]([O-])=O)[O:6][CH2:7][CH2:8][N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1>C(O)C.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([O:6][CH2:7][CH2:8][N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)[CH:15]=[CH:16][C:17]=1[NH2:18]

Inputs

Step One
Name
Quantity
16.97 g
Type
reactant
Smiles
COC=1C=C(OCCN2CCOCC2)C=CC1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(OCCN2CCOCC2)C=CC1[N+](=O)[O-]
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
850 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the palladium residues the solvent
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved in ethyl acetate (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 2M HCl
WASH
Type
WASH
Details
washed with ethyl acetate
ADDITION
Type
ADDITION
Details
then basified by the addition of 2N NaOH
WASH
Type
WASH
Details
After washing several times with methanol the product
CUSTOM
Type
CUSTOM
Details
After evaporation in vacuo the title compound
CUSTOM
Type
CUSTOM
Details
was obtained as a dark brown oil

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
Smiles
COC1=C(N)C=CC(=C1)OCCN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.